Stereochemical Purity: (2S)-Enantiomer vs. Racemate (CAS 22462-79-9) as Analytical Standard
The (2S)-6-Methyl-5-hepten-2-amine (CAS 911848-36-7) is a single, well-defined stereoisomer, in contrast to the racemic mixture (2RS)-6-Methylhept-5-en-2-amine (CAS 22462-79-9) . The racemate is specifically designated as Heptaminol EP Impurity A . The use of the pure (2S)-enantiomer allows for unambiguous identification and quantification via chiral analytical methods, which is not possible when using the racemic mixture. This is essential for establishing the enantiomeric purity of drug substances or confirming the identity of a specific stereoisomer in a research sample.
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer (100% theoretical, purity vendor-dependent) |
| Comparator Or Baseline | Racemate: (2RS)-6-Methylhept-5-en-2-amine (50:50 mixture of (S) and (R) enantiomers) |
| Quantified Difference | Defined stereoisomer vs. equimolar mixture of enantiomers |
| Conditions | Vendor-specified chiral synthesis and quality control |
Why This Matters
This distinction is critical for applications requiring a specific stereochemical input, such as asymmetric synthesis, or for serving as a pure enantiomeric standard in chiral purity assays.
